

# Essential Safety and Handling Guide for ABT-107 and Navitoclax (ABT-263)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Abt-107  |           |
| Cat. No.:            | B1251678 | Get Quote |

This document provides crucial safety and logistical information for laboratory personnel handling the research compound **ABT-107** and the well-characterized B-cell lymphoma 2 (Bcl-2) family inhibitor, Navitoclax (ABT-263). Given the limited publicly available safety data for **ABT-107**, this guide also offers comprehensive procedures for Navitoclax, which may serve as a surrogate for establishing safe laboratory practices for similar research compounds.

## **ABT-107**: A Selective α7 Neuronal Nicotinic Receptor Agonist

**ABT-107** is identified as a selective  $\alpha 7$  neuronal nicotinic receptor agonist with demonstrated neuroprotective properties in preclinical studies.[1][2] While specific handling and disposal protocols are not extensively detailed in the available literature, standard laboratory precautions for handling research-grade small molecules should be strictly followed.

#### Key Experimental Information:

- In Vivo Studies: ABT-107 has been administered to rats via minipumps at a dosage of 0.25mg/kg/d to assess its neuroprotective effects.[2] In other rodent studies, it has been administered intraperitoneally at doses ranging from 0.01-1 μmol/kg and has been shown to increase levels of ERK1/2 and CREB.[1]
- Solubility: Protocols for preparing solutions for animal studies include dissolving ABT-107 in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to a concentration of at least 2.5 mg/mL.[1]



• Storage: For long-term stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.

Due to the absence of a detailed Safety Data Sheet (SDS), users must handle **ABT-107** with caution, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. The more extensive safety information for Navitoclax (ABT-263) below should be considered as a conservative guide.

# Navitoclax (ABT-263): Comprehensive Safety and Handling Protocols

Navitoclax, also known as ABT-263, is a potent inhibitor of the Bcl-2 family of proteins, including Bcl-xL, Bcl-2, and Bcl-w, which are crucial regulators of apoptosis. It is an orally bioavailable compound extensively used in cancer research.

**Physicochemical and Hazard Information** 

| Property              | Value                                                                                                                                     | Reference    |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Synonyms              | Navitoclax, ABT-263, ABT263,<br>ABT 263                                                                                                   |              |
| Molecular Formula     | C47H55CIF3N5O6S3                                                                                                                          | _            |
| Molecular Weight      | 974.61 g/mol                                                                                                                              |              |
| CAS Number            | 923564-51-6                                                                                                                               |              |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | _            |
| Storage Temperature   | -20°C for long term, 2-8°C for short term                                                                                                 | <del>-</del> |
| Solubility            | 48.7305mg/mL in DMSO                                                                                                                      | <del>-</del> |

### **Personal Protective Equipment (PPE) Requirements**



Adherence to the following PPE guidelines is mandatory when handling Navitoclax to minimize exposure risk.

| Protection Type        | Specification                                                                                                       | Rationale                                                                               |
|------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Eye Protection         | Chemical safety goggles with side-shields.                                                                          | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection        | Chemical-resistant gloves (e.g., nitrile). Two pairs should be worn when handling cytotoxic drugs.                  | Prevents skin contact, which can cause irritation.                                      |
| Body Protection        | Impervious clothing, such as a disposable impermeable long-sleeved gown that is cuffed and can be tied at the back. | Provides a barrier against contamination of personal clothing.                          |
| Respiratory Protection | NIOSH/MSHA-approved respirator should be used, especially when handling the compound in powder form.                | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.        |

## **Operational Handling and Disposal Plan**

A systematic approach to handling and disposal is essential to ensure laboratory safety and environmental protection.

Workflow for Safe Handling of Navitoclax:









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The α7 nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Essential Safety and Handling Guide for ABT-107 and Navitoclax (ABT-263)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251678#personal-protective-equipment-for-handling-abt-107]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com